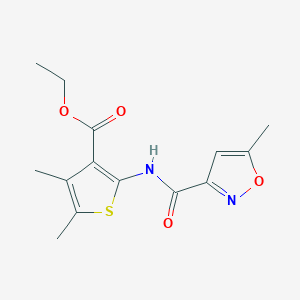

Ethyl 4,5-dimethyl-2-(5-methylisoxazole-3-carboxamido)thiophene-3-carboxylate

Description

Ethyl 4,5-dimethyl-2-(5-methylisoxazole-3-carboxamido)thiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a substituted isoxazole carboxamide group at the 2-position of the thiophene ring.

Properties

IUPAC Name |

ethyl 4,5-dimethyl-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-5-19-14(18)11-8(3)9(4)21-13(11)15-12(17)10-6-7(2)20-16-10/h6H,5H2,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRSSLFDXKPWTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=NOC(=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5-dimethyl-2-(5-methylisoxazole-3-carboxamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Isoxazole Ring: This can be achieved by reacting α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free, microwave-assisted conditions.

Synthesis of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

Coupling of the Isoxazole and Thiophene Rings: The final step involves coupling the isoxazole and thiophene rings through amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyl-2-(5-methylisoxazole-3-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 4,5-dimethyl-2-(5-methylisoxazole-3-carboxamido)thiophene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4,5-dimethyl-2-(5-methylisoxazole-3-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The target compound belongs to a broader class of ethyl thiophene-3-carboxylate derivatives. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Group Comparisons

Key Observations :

- The target compound distinguishes itself via the 5-methylisoxazole carboxamide group, which may enhance solubility and target specificity compared to nitrobenzamido or cyanoacetamido analogs .

- Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate lacks the carboxamide linkage, making it less sterically hindered but also less pharmacologically diverse .

- Cyanoacrylamide derivatives (e.g., Compound H) exhibit notable antioxidant activity due to electron-withdrawing cyano groups stabilizing free radicals .

Key Observations :

- The target compound likely follows a similar amide coupling strategy, substituting 5-methylisoxazole-3-carboxylic acid for nitrobenzoyl chloride.

- Cyanoacetylation (e.g., ) offers high yields due to the stability of cyanoacetyl intermediates, whereas nitrobenzamido derivatives may require harsher conditions for coupling .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Key Observations :

- Acetoxy derivatives (e.g., ) exhibit lower solubility due to bulky substituents, whereas cyanoacrylamides show enhanced solubility in polar aprotic solvents .

Biological Activity

Ethyl 4,5-dimethyl-2-(5-methylisoxazole-3-carboxamido)thiophene-3-carboxylate is a complex organic compound notable for its unique molecular structure, which includes a thiophene ring and an isoxazole moiety. This structure is associated with various biological activities, particularly in enzyme modulation and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by:

- Thiophene Ring : Contributes to electronic properties and biological interactions.

- Isoxazole Moiety : Enhances the compound's reactivity and potential biological activity.

- Carboxamide and Ester Functional Groups : Facilitate chemical reactivity, allowing for derivatization into analogs with varied activities.

Enzyme Modulation

Research indicates that this compound acts as a modulator of stearoyl-CoA desaturase (SCD) , an enzyme involved in lipid metabolism. This modulation is significant for conditions related to obesity and metabolic disorders, suggesting potential applications in metabolic disease management.

Anticancer and Antimicrobial Properties

Compounds with similar structural characteristics have been investigated for their anticancer and antimicrobial properties. Preliminary studies suggest that this compound may exhibit similar activities, although specific data on its efficacy against cancer cells or pathogens remains limited.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be compared to other compounds with similar structures. The following table summarizes some related compounds and their notable activities:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| Methyl 2-(1-adamantanylcarboxamido)thiophene-3-carboxylate | Adamantane core | Anticancer properties |

| Ethyl 2-(4-bromophenylsulfonyloxy)-6-(tert-butoxycarbonylamino)-1-thiazole | Thiazole ring | Antibacterial activity |

| Ethyl 6-(tert-butoxycarbonylamino)-2-(3-chloroquinoxalin-2-yloxy)-1-thiazole | Quinoxaline derivative | Hepatitis C treatment |

The combination of thiophene and isoxazole functionalities in this compound may confer distinct biological activities not observed in other compounds.

Understanding the interactions of this compound with biological macromolecules is crucial for elucidating its mechanism of action. Techniques such as surface plasmon resonance and molecular docking studies are suggested to explore these interactions further. Initial data indicates potential interactions with specific enzymes or receptors involved in metabolic pathways.

Case Studies and Research Findings

While specific case studies directly involving this compound are scarce, research on structurally related compounds provides insights into its potential applications:

- Anticancer Activity : Similar compounds have shown effectiveness against various cancer cell lines, suggesting that this compound may also possess anticancer properties.

- Antimicrobial Activity : Structural analogs have demonstrated significant antimicrobial effects, indicating that this compound could be explored for its potential to combat infections.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 4,5-dimethyl-2-(5-methylisoxazole-3-carboxamido)thiophene-3-carboxylate?

- Methodology : The Gewald reaction is a foundational method for synthesizing thiophene derivatives. Starting with ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, cyanoacetylation using 1-cyanoacetyl-3,5-dimethylpyrazole introduces the carboxamido group. Subsequent coupling with 5-methylisoxazole-3-carboxylic acid derivatives under peptide-coupling conditions (e.g., DCC/DMAP) forms the final product .

- Key Steps :

- Cyanoacetylation of the amino-thiophene intermediate.

- Knoevenagel condensation or carbodiimide-mediated amidation for functionalization .

Q. Which characterization techniques are essential to confirm the compound’s structural integrity?

- Methodology :

- 1H/13C NMR : Assigns proton and carbon environments (e.g., methyl groups at C4/C5 of thiophene, ester carbonyl at ~165-170 ppm) .

- IR Spectroscopy : Confirms amide (N–H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) and ester (C=O at ~1720 cm⁻¹) functionalities .

- Mass Spectrometry : Validates molecular weight via [M+H]+ peaks (e.g., m/z ~350-400 range) .

Q. How do the functional groups (thiophene, isoxazole, ester) influence reactivity?

- Methodology :

- Thiophene Core : Susceptible to electrophilic substitution (e.g., bromination at C2/C5).

- Isoxazole Carboxamide : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .

- Ethyl Ester : Hydrolyzes under basic conditions to carboxylic acid, enabling further derivatization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Methodology :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Catalysis : Piperidine/acetic acid accelerates Knoevenagel condensations; DCC/DMAP improves amidation efficiency .

- Temperature Control : Reflux in toluene (110–120°C) for 5–6 hours ensures completion without side reactions .

Q. How to resolve contradictions in spectral data during structural elucidation?

- Methodology :

- Multi-Technique Cross-Validation : Compare NMR coupling constants with X-ray crystallography (if available) to confirm stereochemistry .

- DEPT-135/HSQC NMR : Differentiates CH3 (quartet in DEPT-135) from CH2 groups in crowded spectra .

- Computational Modeling : DFT calculations predict NMR shifts to identify misassignments .

Q. What computational approaches predict the compound’s interactions with biological targets?

- Methodology :

- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., COX-2 for anti-inflammatory activity) .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields) .

- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. nitro groups) with bioactivity .

Q. How to assess the compound’s stability under varying storage and experimental conditions?

- Methodology :

- Accelerated Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light for 4–8 weeks; monitor via HPLC .

- pH Stability : Test solubility and degradation in buffers (pH 2–12) to identify labile groups (e.g., ester hydrolysis at pH >10) .

Q. What strategies validate the compound’s biological activity in vitro?

- Methodology :

- Antimicrobial Assays : Measure MIC against S. aureus and E. coli via broth microdilution (CLSI guidelines) .

- Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells to determine IC50 values .

- Enzyme Inhibition : Monitor COX-2 or α-glucosidase activity via spectrophotometry (e.g., NADH oxidation at 340 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.